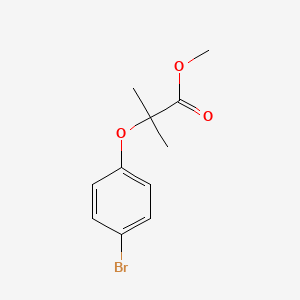
4,4',4''-Nitrilotribenzoic acid
Vue d'ensemble
Description
4,4’,4’'-Nitrilotribenzoic acid is a low molecular weight compound . It is a tricarboxylic acid that has a wide range of applications in scientific research and laboratory experiments. It is a versatile compound due to its unique properties and can be used as a building block for the synthesis of a variety of other compounds.
Synthesis Analysis
The synthesis of 4,4’,4’‘-Nitrilotribenzoic acid involves a hydrothermal method . It is synthesized using cerium (Ce) ions and 4,4’,4’'-nitrilotribenzoic acid as the linker . The Ce-MOF consists of a Lewis acid moiety, i.e., Ce 3+ and triphenylamine cores .
Molecular Structure Analysis
The molecular formula of 4,4’,4’'-Nitrilotribenzoic acid is C21H15NO6 . It has an average mass of 377.347 Da and a monoisotopic mass of 377.089935 Da .
Chemical Reactions Analysis
4,4’,4’'-Nitrilotribenzoic acid has been found to exhibit excellent catalytic oxidation activity for olefins, primary/secondary alcohols, and water pollutants such as organic dyes . It displayed high oxidation conversion of cinnamyl alcohol and styrene of 100% and 53%, respectively .
Physical And Chemical Properties Analysis
4,4’,4’'-Nitrilotribenzoic acid is a solid at room temperature . It has a molecular weight of 377.35 .
Applications De Recherche Scientifique
Catalytic Oxidation
- Application Summary: 4,4’,4’'-Nitrilotribenzoic acid is used as a linker in the synthesis of a cerium-based metal-organic framework (Ce-MOF). This Ce-MOF exhibits Fenton-like properties and shows excellent catalytic oxidation activity for olefins, primary/secondary alcohols, and water pollutants such as organic dyes .
- Methods of Application: The Ce-MOF is synthesized via a hydrothermal method, using cerium ions and 4,4’,4’'-nitrilotribenzoic acid as the linker .
- Results: The Ce-MOF displayed high oxidation conversion of cinnamyl alcohol and styrene of 100% and 53%, respectively. It offered good selectivity towards styrene oxide and benzaldehyde (i.e. 75% and 100%, respectively) .
Antifungal Activity
- Application Summary: A cerium-based MOF (denoted as AU-1) synthesized using 4,4’,4’'-Nitrilotribenzoic acid as the linker exhibits peroxidase-like activity that can eliminate and kill fungi .
- Methods of Application: The Ce-MOF is synthesized using a solvothermal method, employing 4,4’,4’'-nitrilotribenzoic acid as the linker and cerium clusters as the metal center .
- Results: The Ce-MOF showed high antifungal activity against airborne opportunistic human pathogens isolated from the outside of a hospital. It exhibited an inhibition efficiency of 93.3–99.3% based on the colony-forming unit method .
Gas Adsorption
- Application Summary: A series of microporous Ln (III)-based metal–organic frameworks (1-Ln) have been hydrothermally synthesized using 4,4’,4’'-nitrilotribenzoic acid. These frameworks have remarkable stability and permanent porosity for Ar and CO2 adsorption .
- Methods of Application: The Ln-MOFs are synthesized hydrothermally using 4,4’,4’'-nitrilotribenzoic acid .
- Results: The Ln-MOFs have 3D porous frameworks with remarkable stability and permanent porosity for Ar and CO2 adsorption .
Detection of Human Pathogens
- Application Summary: 4,4’,4’'-Nitrilotribenzoic acid is a low molecular weight activated compound with luminescence properties. This compound has been used in the detection of human pathogens, for example, Salmonella enterica serovar Typhimurium .
- Methods of Application: The specific methods of application are not detailed in the source, but it likely involves using the luminescent properties of the compound to detect the presence of the pathogen .
- Results: The specific results or outcomes are not detailed in the source .
Dyeing Textiles, Leather, and Plastics
- Application Summary: 4,4’,4’'-Nitrilotribenzoic acid can be reduced by hydrogen to form a p-phenylenediamine dye, which is used for dyeing textiles, leather, and plastics .
- Methods of Application: The specific methods of application are not detailed in the source, but it likely involves using the dye in a dye bath for the materials .
- Results: The specific results or outcomes are not detailed in the source .
Photosensitive Materials
- Application Summary: Due to its unique molecular structure, 4,4’,4’'-Nitrilotribenzoic acid can be used in photosensitive materials, such as photoresists and photosensitive polymers .
- Methods of Application: The specific methods of application are not detailed in the source, but it likely involves incorporating the compound into the photosensitive material .
- Results: The specific results or outcomes are not detailed in the source .
Detection of Human Pathogens
- Application Summary: 4,4’,4’'-Nitrilotribenzoic acid is a low molecular weight activated compound with luminescence properties. This compound has been used in the detection of human pathogens, for example, Salmonella enterica serovar Typhimurium .
- Methods of Application: The specific methods of application are not detailed in the source, but it likely involves using the luminescent properties of the compound to detect the presence of the pathogen .
- Results: The specific results or outcomes are not detailed in the source .
Dyeing Textiles, Leather, and Plastics
- Application Summary: 4,4’,4’'-Nitrilotribenzoic acid can be reduced by hydrogen to form a p-phenylenediamine dye, which is used for dyeing textiles, leather, and plastics .
- Methods of Application: The specific methods of application are not detailed in the source, but it likely involves using the dye in a dye bath for the materials .
- Results: The specific results or outcomes are not detailed in the source .
Photosensitive Materials
- Application Summary: Due to its unique molecular structure, 4,4’,4’'-Nitrilotribenzoic acid can be used in photosensitive materials, such as photoresists and photosensitive polymers .
- Methods of Application: The specific methods of application are not detailed in the source, but it likely involves incorporating the compound into the photosensitive material .
- Results: The specific results or outcomes are not detailed in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-carboxy-N-(4-carboxyphenyl)anilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6/c23-19(24)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(25)26)18-11-5-15(6-12-18)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBUOOBGPZWCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-Nitrilotribenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)


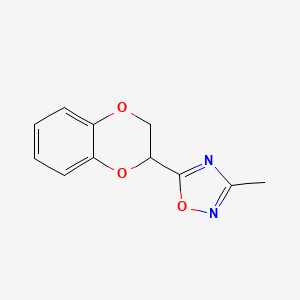

![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1425106.png)
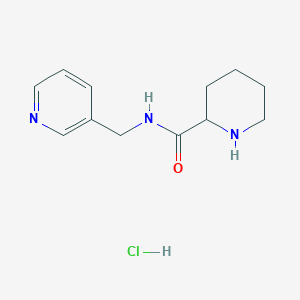
![N-(2-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1425108.png)

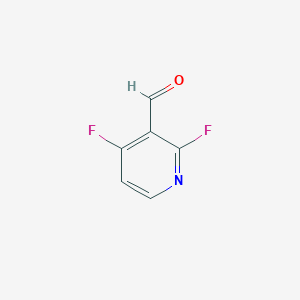
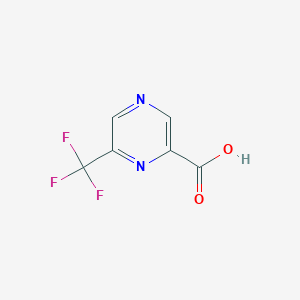
![2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425119.png)

